Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate
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Overview
Description
Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate is an organic compound that belongs to the class of benzoate esters It is characterized by the presence of a benzoate group attached to a sulfanyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate typically involves the reaction of 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoic acid+methanolH2SO4Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, dry ether as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzyl alcohol.
Substitution: Nitro or halogen-substituted derivatives.
Scientific Research Applications
Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfanyl group can form interactions with thiol groups in proteins, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(4-methylphenyl)sulfanyl]benzoate
- Methyl 4-[(2-hexylphenyl)sulfanyl]benzoate
- Methyl 4-[(2-hexyl-4-methylphenyl)sulfonyl]benzoate
Uniqueness
Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate is unique due to the presence of both a hexyl and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents may result in distinct physicochemical properties compared to other similar compounds.
Properties
CAS No. |
648436-68-4 |
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Molecular Formula |
C21H26O2S |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
methyl 4-(2-hexyl-4-methylphenyl)sulfanylbenzoate |
InChI |
InChI=1S/C21H26O2S/c1-4-5-6-7-8-18-15-16(2)9-14-20(18)24-19-12-10-17(11-13-19)21(22)23-3/h9-15H,4-8H2,1-3H3 |
InChI Key |
IDQGEXGHOYKFRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C=CC(=C1)C)SC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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